1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzotriazole ring substituted with a 5-chloro-2-ethoxy-4-methylbenzenesulfonyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 1H-1,2,3-benzotriazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.
Scientific Research Applications
1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-pyrazole
- 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole
- 1-Benzyl-4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine
Uniqueness
1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-22-14-8-10(2)11(16)9-15(14)23(20,21)19-13-7-5-4-6-12(13)17-18-19/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBWZESHHPIFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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